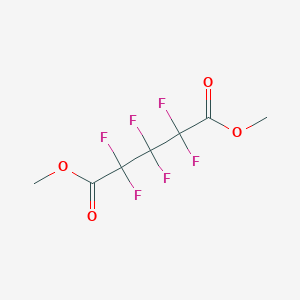

Dimethyl hexafluoroglutarate

Description

Properties

IUPAC Name |

dimethyl 2,2,3,3,4,4-hexafluoropentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZVBCPDYSZAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(=O)OC)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164754 | |

| Record name | Dimethyl perfluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-62-8 | |

| Record name | Dimethyl hexafluoroglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl perfluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hexafluoroglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dimethyl hexafluoroglutarate can be synthesized through the esterification of hexafluoroglutaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of hexafluoroglutaric acid and methanol into a reactor, where the esterification reaction takes place. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Polymerization Reactions

DMHFG is a key monomer for synthesizing fluorinated polyesters through polycondensation with diols like ethylene glycol. This reaction forms poly(ethylene hexafluoroglutarate) (PEHFG), which exhibits enhanced thermal stability and hydrophobicity due to fluorine substitution .

Key Experimental Parameters

-

Catalyst : Candida antarctica lipase B (CALB) marginally improves conversion rates (e.g., 90.1% with CALB vs. 95.3% without at 40°C) .

-

Ultrasound : Increases conversion rates by ~20% by enhancing mass transfer and emulsification .

-

Temperature : Optimal conversions occur at 40–70°C; higher temperatures (70°C) reduce steric hindrance for bulkier monomers .

Conversion Rates Under Different Conditions

| Conditions | DMHFG Conversion Rate (%) |

|---|---|

| Ultrasound (1 h) + Vacuum (6 h) | 95.3 ± 0.7 |

| Vacuum alone (7 h) | 59.7 ± 1.2 |

| CALB + Ultrasound (1 h) | 90.1 ± 0.6 |

Data derived from NMR analysis of polycondensation reactions .

Ester Exchange Reactions

DMHFG undergoes transesterification with nucleophiles like ethylene glycol. The reaction mechanism involves nucleophilic attack at the carbonyl carbon, releasing methanol as a byproduct. Fluorine atoms electron-withdrawing effects increase the electrophilicity of the ester carbonyl, accelerating reactivity .

Thermodynamic Insights

-

Activation Energy : Reduced compared to non-fluorinated analogs due to enhanced electrophilicity.

-

Byproduct Management : Methanol removal via vacuum (2 mbar) drives equilibrium toward polyester formation .

Enantioselective Reduction

DMHFG serves as a precursor in the de novo synthesis of hexafluorinated carbohydrates. In a 12-step route, DMHFG is converted to a furyl ketone intermediate, which undergoes enantioselective reduction using (+)-DIPCl to yield l-pyranose derivatives with >99.5% ee after crystallization .

Critical Steps

Scientific Research Applications

Chemical Properties and Structure

Dimethyl hexafluoroglutarate is characterized by the molecular formula . Its structure includes a hexafluoroglutarate backbone, which contributes to its reactivity and solubility in various solvents, making it suitable for diverse applications .

Applications in Scientific Research

2.1. Polymer Science

This compound is utilized in the development of advanced polymeric materials. Its incorporation into resin compositions enhances the thermal stability and mechanical properties of polymers. Specifically, it is used in thermosetting compositions for semiconductor devices, where it acts as a cross-linking agent to improve the performance of insulating films and protective layers .

2.2. Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing complex organic molecules. Its unique fluorinated structure allows for selective reactions that are beneficial in synthesizing fluorinated compounds that are often more biologically active or stable than their non-fluorinated counterparts .

Applications in Materials Science

This compound's properties make it an excellent candidate for creating high-performance materials:

- Thermal Resistance : The compound is incorporated into polyimide resins, which are known for their excellent thermal stability and insulating properties. These materials find applications in flexible electronics and aerospace components .

- Fluorinated Coatings : Its use in coatings provides enhanced chemical resistance and low surface energy, making it suitable for applications requiring non-stick or hydrophobic surfaces .

Pharmaceutical Applications

This compound is explored for its potential in drug formulation due to its ability to modify the solubility and bioavailability of pharmaceutical compounds. The fluorinated nature of this compound can enhance the pharmacokinetic profiles of drugs, leading to improved therapeutic efficacy .

Agrochemical Applications

In agrochemicals, this compound is investigated for its potential use as a pesticide or herbicide adjuvant. Its unique properties may enhance the effectiveness of active ingredients by improving their solubility and stability in formulations .

Case Study 1: Semiconductor Manufacturing

In semiconductor manufacturing, this compound was incorporated into a resin composition used for insulating films. The resulting material demonstrated enhanced thermal stability and mechanical strength, leading to improved performance in high-temperature environments typical of semiconductor devices .

Case Study 2: Drug Formulation

A study on the formulation of a new anti-inflammatory drug investigated the use of this compound as a solubilizing agent. Results indicated that the compound significantly improved the drug's solubility profile, enhancing its bioavailability when tested in vitro .

Mechanism of Action

The mechanism of action of dimethyl hexafluoroglutarate is primarily related to its chemical reactivity and the presence of fluorine atoms. The fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Diethyl Hexafluoroglutarate

Diethyl hexafluoroglutarate (CAS 424-40-8) is a structural analog of dimethyl hexafluoroglutarate, differing only in the alkyl ester groups (ethyl vs. methyl). Key comparative data are summarized below:

Key Findings :

- The ethyl ester’s higher molecular weight and boiling point reflect the influence of the longer alkyl chain on physical properties.

- Diethyl hexafluoroglutarate’s market is projected to grow at a CAGR of XX% from 2025 to 2032, driven by demand in high-performance polymer and pharmaceutical sectors .

- Both compounds exhibit low polarity due to fluorination, making them suitable for non-aqueous reaction systems.

Comparison with Non-Fluorinated Esters

Non-fluorinated esters, such as dimethyl glutarate (CAS 1119-40-0), lack the fluorine atoms, resulting in lower thermal stability and higher reactivity. For example:

- Dimethyl glutarate has a boiling point of ~195°C , significantly lower than diethyl hexafluoroglutarate’s 224°C .

- Fluorination reduces susceptibility to radical degradation, enhancing utility in harsh industrial conditions.

Functional Analogs: Dimethyl Fumarate

Unlike hexafluoroglutarate esters, DMF lacks fluorine and acts via Nrf2 pathway activation, highlighting how ester functionalization dictates biological activity .

Biological Activity

Dimethyl hexafluoroglutarate (DMHFG) is a fluorinated ester that has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of DMHFG, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis of this compound

DMHFG can be synthesized through the reaction of hexafluoroglutaric acid with methanol in the presence of an acid catalyst. This process yields a compound characterized by multiple fluorine substituents, which significantly influence its chemical properties and biological interactions. The synthesis parameters, including temperature and reaction time, have been optimized to enhance yield and purity, as demonstrated in various studies .

Cytotoxicity Studies

Research has indicated that DMHFG exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating its impact on the HEp-2 tumor cell line revealed a notable decrease in cell viability upon treatment with DMHFG. The compound was found to induce apoptosis in cancer cells, suggesting potential as an antineoplastic agent .

Table 1: Cytotoxic Effects of DMHFG on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| HEp-2 | 100 | 45 |

| T47D | 100 | 50 |

| A549 | 100 | 40 |

The viability percentages indicate that DMHFG effectively reduces cell survival at higher concentrations, highlighting its potential as a therapeutic agent against specific tumors.

The mechanism by which DMHFG exerts its cytotoxic effects appears to involve the disruption of cellular processes essential for survival. It has been suggested that DMHFG may interfere with DNA replication and repair mechanisms due to its alkylating properties, similar to other alkylating agents used in cancer therapy . This disruption leads to increased apoptosis rates in treated cells.

Case Studies

Several case studies have documented the effects of DMHFG in vivo. In one study involving murine models, DMHFG was administered to assess its impact on tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Table 2: In Vivo Efficacy of DMHFG in Murine Models

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| DMHFG | 60 |

These findings underscore the promise of DMHFG in cancer treatment protocols, particularly for resistant tumors.

Antimicrobial Activity

In addition to its cytotoxic effects on cancer cells, DMHFG has shown antimicrobial properties against various bacterial strains. Studies indicate that it possesses inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Table 3: Antimicrobial Activity of DMHFG

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 125 |

| S. aureus | 62.5 |

The antimicrobial activity highlights the versatility of DMHFG beyond oncology, indicating its potential use in treating infections.

Q & A

Q. What are the recommended safety protocols for handling dimethyl hexafluoroglutarate in laboratory settings?

this compound, like other fluorinated esters, requires stringent safety measures due to its flammability and potential toxicity. Key protocols include:

- Use of personal protective equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Conduct experiments in a fume hood to prevent inhalation exposure.

- Store in sealed, chemically compatible containers away from ignition sources.

- Follow spill management procedures outlined in Safety Data Sheets (SDS) for similar fluorinated compounds, including neutralization with inert adsorbents and proper disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation typically involves:

- NMR Spectroscopy : NMR to resolve fluorine environments and NMR for methyl group analysis.

- IR Spectroscopy : Identification of ester carbonyl (C=O) and C-F stretching vibrations.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., DFT calculations) enhances accuracy .

Q. What are the standard synthetic routes for this compound?

Common methods include:

- Esterification : Reacting hexafluoroglutaric acid with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux.

- Transesterification : Using methyl acetate and hexafluoroglutaroyl chloride. Reaction optimization requires monitoring via TLC or GC-MS to track conversion rates and byproduct formation .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of this compound under varying conditions?

A robust experimental framework includes:

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 25–400°C at 10°C/min).

- Differential Scanning Calorimetry (DSC) : Measure phase transitions and decomposition enthalpies.

- Isothermal Studies : Expose samples to fixed temperatures (e.g., 100°C, 150°C) and analyze degradation products via GC-MS. Use a factorial design to test variables like humidity and oxygen levels, ensuring statistical validity .

Q. What strategies reconcile contradictory data from analytical methods when studying this compound’s reactivity?

Contradictions (e.g., conflicting NMR vs. IR results) may arise from impurities or isomerization. Mitigation steps:

- Sample Purity Checks : Use HPLC or recrystallization to verify purity.

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if feasible).

- Computational Validation : Compare experimental spectra with simulated data from software like Gaussian or ORCA. Document discrepancies transparently in publications to guide future studies .

Q. How should secondary data from fluorinated esters be integrated into new research on this compound?

Apply systematic review methodologies:

- Data Extraction : Tabulate physicochemical properties (e.g., boiling points, solubility) from prior studies.

- Meta-Analysis : Identify trends in reactivity or stability across similar compounds.

- Gap Analysis : Highlight understudied areas (e.g., environmental degradation pathways). Use tools like PRISMA frameworks to ensure reproducibility and avoid bias .

Methodological Considerations

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful questions .

- Data Documentation : Maintain detailed metadata (e.g., reaction conditions, instrument calibration) for long-term reproducibility .

- Peer Review : Pre-submission validation of spectral data via platforms like NMRshiftDB or PubChem to avoid retractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.